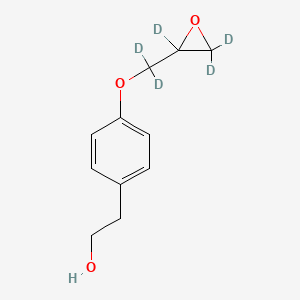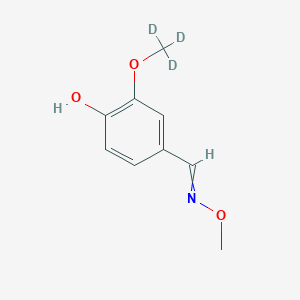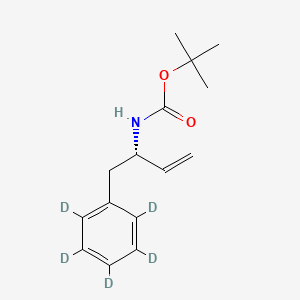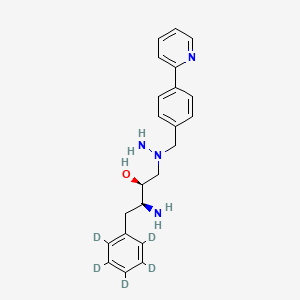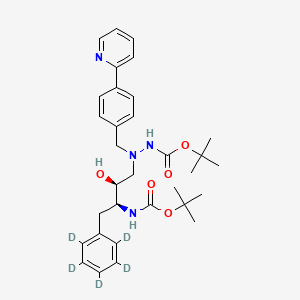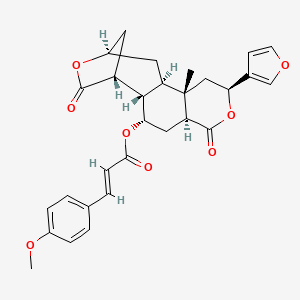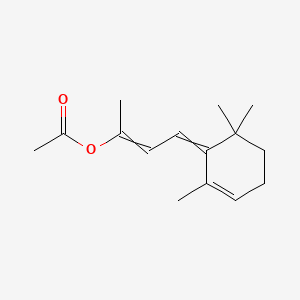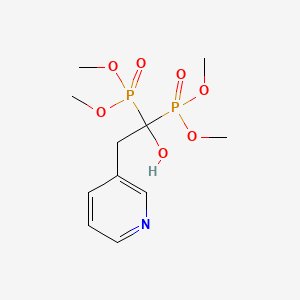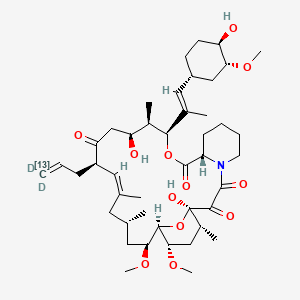
FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent)
Vue d'ensemble
Description
FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent), also known as Tacrolimus-13C,d2, is a 13C-labeled and deuterium labeled Tacrolimus . Tacrolimus (FK506), a macrocyclic lactone, binds to FK506 binding protein (FKBP) to form a complex . It is a standard component of immunosuppressive regimens currently in use for organ and reconstructive tissue transplants .
Molecular Structure Analysis
The molecular formula of FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) is 13C C43 D2 H67 N O12 . The molecular weight is 807.02 .Applications De Recherche Scientifique
FK-506 and Hypertension Mechanisms : FK-506 induces hypertension by increasing the production of endothelin-1 (ET-1) and reducing the activity of endothelial nitric oxide synthase (eNOS) in rat blood vessels. It also affects the expression of mRNA of ET-1 and eNOS, contributing to elevated blood pressure (Takeda, Miyamori, Furukawa, Inaba, & Mabuchi, 1999).
Enhancing FK-506 Production in Streptomyces Tsukubaensis : Engineering of FK-506 biosynthesis and precursor supply in Streptomyces tsukubaensis has been explored. The study focused on improving the intracellular supply of the essential precursor lysine, leading to a significant increase in FK-506 yield (Schulz, Schall, Stehle, Breitmeyer, Krysenko, Bera, & Wohlleben, 2022).
FK-506 in Spinal Cord Injury : FK-506 has been shown to inhibit calcineurin-mediated secondary neuronal damage and reduce inflammation in spinal cord injury. It affects the activation of NF-κB and proinflammatory cytokine expression in rat models, suggesting its role in microglial activation after spinal cord injury (Liu, Fan, Guo, Kang, Wang, Xu, & Zhao, 2017).
FK-506 in Idiopathic Nephrotic Syndrome : Tacrolimus is used in treating idiopathic nephrotic syndrome, particularly in steroid-resistant and steroid-dependent cases. Its mechanism involves inhibiting the activation of a transcription factor crucial for cytokine gene transcription in T cells (Westhoff & van der Giet, 2007).
Formulation Strategies for Tacrolimus Delivery : Research has been conducted to improve the delivery of tacrolimus, considering its poor solubility and bioavailability. Various formulation approaches like oily solutions, solid dispersions, and liposomes have been explored to enhance its oral delivery (Patel, Patel, Panchal, & Mehta, 2012).
Therapeutic Monitoring of Tacrolimus : Effective monitoring of tacrolimus levels is critical due to its narrow therapeutic window. Different methods, including immunoassays and liquid chromatography, are used for monitoring its concentrations in plasma and whole blood (Dasgupta & Timmerman, 1995).
Propriétés
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-OTZVSDQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-Dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




